4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
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Overview
Description
4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is a complex organic compound that features a piperidine ring substituted with a bromophenoxy group and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Bromophenoxy Intermediate: This step involves the reaction of 4-bromophenol with an appropriate halogenating agent to form 4-bromophenoxy.
Piperidine Ring Formation: The bromophenoxy intermediate is then reacted with a piperidine derivative under controlled conditions to form the piperidine ring.
Introduction of the tert-Butoxycarbonyl Group: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl group using tert-butyl chloroformate in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles.
Deprotection Reactions: The tert-butoxycarbonyl group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Deprotection Reactions: Acidic reagents such as trifluoroacetic acid are commonly used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are frequently employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Deprotection Reactions: The major product is the free amine derivative.
Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromophenoxy group can engage in various binding interactions, while the piperidine ring provides structural stability. The tert-butoxycarbonyl group serves as a protective group, which can be removed to expose the active amine functionality.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chlorophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 4-(4-Fluorophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 4-(4-Methylphenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
Uniqueness
4-(4-Bromophenoxy)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and binding properties compared to its chloro, fluoro, and methyl analogs. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
4-(4-bromophenoxy)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22BrNO5/c1-16(2,3)24-15(22)19-10-8-17(9-11-19,14(20)21)23-13-6-4-12(18)5-7-13/h4-7H,8-11H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWVVCZACZYUIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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